molecular formula C15H17F2NO4S B2812328 1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide CAS No. 1421480-47-8

1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide

カタログ番号: B2812328
CAS番号: 1421480-47-8
分子量: 345.36
InChIキー: OSVGGPTWOPBADD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This methanesulfonamide derivative features a 2,5-difluorophenyl group attached to the sulfonamide sulfur, with dual N-substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. Its design aligns with sulfonamide-based inhibitors or receptor modulators, leveraging fluorine atoms for enhanced metabolic stability and lipophilicity .

特性

IUPAC Name

1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO4S/c1-21-7-5-18(9-12-4-6-22-10-12)23(19,20)11-13-8-14(16)2-3-15(13)17/h2-4,6,8,10H,5,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVGGPTWOPBADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluoroaniline, undergoes a reaction with a suitable sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide intermediate.

    Introduction of the Furan Ring: The furan-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with furan-3-ylmethyl bromide in the presence of a base.

    Attachment of the Methoxyethyl Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1-(2,5-difluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The difluorophenyl group could enhance binding affinity, while the furan ring may facilitate interactions with hydrophobic pockets in proteins.

類似化合物との比較

Structural Analog: AVE-1625 (N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)

Key Differences :

  • Substituents : AVE-1625 replaces the furan-3-ylmethyl and 2-methoxyethyl groups with a bis(4-chlorophenyl)methyl-azetidinyl moiety and a 3,5-difluorophenyl group. This confers greater steric bulk and chlorinated aromatic character.
  • Molecular Weight (MW) : AVE-1625 has a higher MW (497.4 g/mol) due to its chlorinated aromatic and azetidine components, whereas the target compound’s MW is likely lower (estimated ~400–450 g/mol) given its smaller substituents.
  • Application: AVE-1625, known as Drinabant, is a cannabinoid receptor antagonist studied for metabolic disorders. The target compound’s furan and methoxyethyl groups may shift receptor selectivity toward other targets (e.g., kinase or protease inhibition) .

Structural Analog: Goxalapladib (CAS 412950-27-7)

Key Differences :

  • Core Structure : Goxalapladib incorporates a 1,8-naphthyridine-acetamide backbone instead of a simple methanesulfonamide, with a trifluoromethyl-biphenyl group and piperidinyl-methoxyethyl chain.
  • Fluorination Pattern: Goxalapladib uses 2,3-difluorophenyl and trifluoromethyl groups, contrasting with the target compound’s 2,5-difluorophenyl and non-fluorinated furan.
  • Therapeutic Use : Goxalapladib targets atherosclerosis, highlighting how structural complexity (naphthyridine core) enables interaction with inflammatory pathways. The target compound’s simpler scaffold may prioritize solubility or synthetic accessibility .

Data Table: Comparative Analysis

Parameter Target Compound AVE-1625 Goxalapladib
Core Structure Methanesulfonamide Methanesulfonamide 1,8-Naphthyridine-acetamide
Aromatic Substituents 2,5-Difluorophenyl 3,5-Difluorophenyl; bis(4-chlorophenyl)methyl 2-(2,3-Difluorophenyl)ethyl; 4’-(trifluoromethyl)biphenyl
N-Substituents Furan-3-ylmethyl; 2-methoxyethyl Azetidinyl; bis(4-chlorophenyl)methyl 1-(2-Methoxyethyl)piperidin-4-yl
Molecular Weight ~400–450 g/mol (estimated) 497.4 g/mol 718.80 g/mol
Reported Applications Not explicitly documented (structural analogs suggest receptor modulation) Cannabinoid receptor antagonist (metabolic disorders) Atherosclerosis (inflammatory pathway modulation)
Stability Likely moderate (furan may pose oxidative instability) ≥2 years at -20°C (crystalline solid) Not explicitly stated; trifluoromethyl groups enhance metabolic stability

Key Research Findings and Implications

  • Fluorine Impact: Both the target compound and AVE-1625 utilize fluorine atoms to enhance bioavailability and resistance to cytochrome P450 metabolism.
  • Heterocyclic vs. These differences could influence tissue distribution or toxicity profiles.
  • Synthetic Feasibility : The target compound’s simpler structure (lacking azetidine or naphthyridine cores) may offer advantages in scalable synthesis, though furan stability under reaction conditions requires optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。